molecular formula C7H3Br2FN2 B1459937 2,4-Dibromo-5-fluoro-1H-benzimidazole CAS No. 1388026-23-0

2,4-Dibromo-5-fluoro-1H-benzimidazole

Cat. No. B1459937
CAS RN: 1388026-23-0
M. Wt: 293.92 g/mol
InChI Key: ZDPRETCKQIQKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dibromo-5-fluoro-1H-benzimidazole” is a chemical compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds that are key components to functional molecules used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-5-fluoro-1H-benzimidazole” consists of a benzimidazole core with bromine atoms at the 2 and 4 positions and a fluorine atom at the 5 position .

Scientific Research Applications

Antitumor Evaluation

Benzimidazole derivatives, including those related to 2,4-Dibromo-5-fluoro-1H-benzimidazole, have been evaluated for their antitumor properties. These compounds have shown significant interaction with DNA, which could be partially responsible for their antitumor activity. The synthesis and biological evaluation of new benzimidazole derivatives related to 2,3-disubstituted acrylonitriles and heteroaromatic fluorenes, including fluoro derivatives, have revealed pronounced antiproliferative activity on tumor cell lines, suggesting a potential role in cancer treatment (Hranjec et al., 2010).

Tubulin-targeting Agents

Benzimidazolyl-2-hydrazones, including fluoro-substituted derivatives, have been studied for their tubulin-targeting properties. These compounds have demonstrated strong anthelmintic activity and an ability to inhibit tubulin polymerization, which is a mechanism shared with other known benzimidazole anthelmintics. This suggests their potential use in targeting microtubule dynamics (Anichina et al., 2021).

Antimicrobial and Antifungal Activities

Synthesis of new fluoro-benzimidazole derivatives, including nifuroxazide analogs, has been conducted to discover novel intestinal antiseptic drug candidates. These compounds have shown high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, indicating their potential as antimicrobial agents (Çevik et al., 2017).

DNA Binding Properties

Benzimidazole derivatives have been evaluated for their DNA binding properties. For instance, certain 3,5-bis(trifluoromethyl)phenyl benzimidazoles have shown the ability to effectively intercalate into DNA, forming complexes that could block DNA replication. This indicates their potential in antimicrobial applications (Zhang et al., 2014).

DNA Topoisomerase Inhibitors

1H-Benzimidazole derivatives have been synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. These studies suggest the potential of benzimidazole derivatives in influencing DNA replication and cellular processes (Alpan et al., 2007).

Future Directions

Benzimidazole and its derivatives have shown potential in various applications, including as potential anticancer therapeutics . This suggests that “2,4-Dibromo-5-fluoro-1H-benzimidazole” and similar compounds may have promising future directions in medicinal chemistry and pharmaceutical development.

properties

IUPAC Name

2,4-dibromo-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRETCKQIQKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-fluoro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 2
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 3
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-5-fluoro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.